5'-Iodo-5'-deoxyadenosine
Overview
Description
5’-Iodo-5’-deoxyadenosine is a nucleoside analog with the molecular formula C10H12IN5O3 and a molecular weight of 377.14 g/mol This compound is characterized by the substitution of an iodine atom at the 5’ position of the deoxyribose sugar in adenosine
Preparation Methods
Synthetic Routes and Reaction Conditions: 5’-Iodo-5’-deoxyadenosine can be synthesized from 2’,3’-O-Isopropylideneadenosine through a series of chemical reactions. The synthesis involves the iodination of the 5’ position of the deoxyribose sugar . The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for 5’-Iodo-5’-deoxyadenosine are not extensively documented, the synthesis generally follows the principles of organic synthesis involving iodination reactions. The process would likely be scaled up from laboratory methods, ensuring purity and yield optimization.
Chemical Reactions Analysis
Types of Reactions: 5’-Iodo-5’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles, such as fluoride ions, to form compounds like 5’-fluoro-5’-deoxyadenosine.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside, potentially altering its biological activity.
Common Reagents and Conditions:
Iodine and Oxidizing Agents: Used in the initial synthesis of 5’-Iodo-5’-deoxyadenosine.
Fluoride Ions: Utilized in substitution reactions to replace the iodine atom.
Major Products Formed:
5’-Fluoro-5’-deoxyadenosine: Formed through substitution reactions involving fluoride ions.
Scientific Research Applications
5’-Iodo-5’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in enzymatic reactions and as a substrate for various enzymes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-Iodo-5’-deoxyadenosine involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds . This reaction is significant in the synthesis of fluorinated compounds, which have various applications in pharmaceuticals and molecular imaging.
Comparison with Similar Compounds
- 5’-Fluoro-5’-deoxyadenosine
- 5’-Bromo-5’-deoxyadenosine
- 5’-Chloro-5’-deoxyadenosine
Comparison: 5’-Iodo-5’-deoxyadenosine is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its fluoro, bromo, and chloro counterparts. The iodine atom’s larger size and higher atomic weight influence the compound’s reactivity and interaction with enzymes .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWWLIOFNXNKQR-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961370 | |
Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-81-4 | |
Record name | 5′-Deoxy-5′-iodoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4099-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Iodoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-deoxy-5'-iodoadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-IODOADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TNH37AEUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5'-Iodo-5'-deoxyadenosine interact with methylthioadenosine phosphorylase, and what are the implications of this interaction?
A1: Research indicates that this compound acts as a substrate for the enzyme methylthioadenosine phosphorylase (MTAP), albeit with lower efficiency compared to 5'-deoxyadenosine. [] This suggests that the enzyme can catalyze the phosphorolysis of this compound, potentially breaking it down into smaller components. [] The study also demonstrates that 5'-deoxyadenosine and its analogs, including this compound, can inhibit MTAP's activity on its primary substrate, methylthioadenosine. [] This inhibition implies that these analogs compete with methylthioadenosine for binding to the enzyme's active site. Further research is needed to fully elucidate the kinetic parameters and potential biological consequences of this interaction.
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